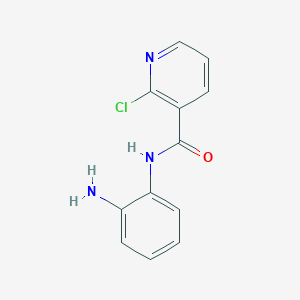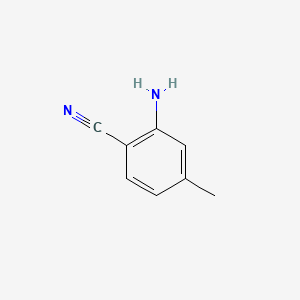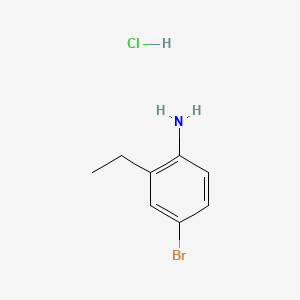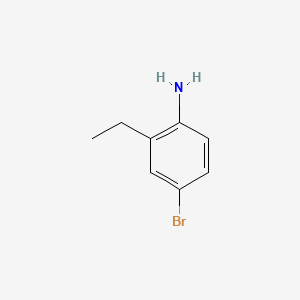![molecular formula C11H9BrS B1273725 2-[4-(Bromomethyl)phenyl]thiophene CAS No. 81443-46-1](/img/structure/B1273725.png)
2-[4-(Bromomethyl)phenyl]thiophene
Übersicht
Beschreibung
The compound "2-[4-(Bromomethyl)phenyl]thiophene" is a thiophene derivative, which is part of a class of sulfur-containing heterocyclic compounds. Thiophenes are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide range of biological activities and uses in electronics and solar cells .
Synthesis Analysis
The synthesis of thiophene derivatives often involves coupling reactions, such as the Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides. For example, a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized using the Suzuki coupling of 4-bromo-5-methylthiophen-2-ylboronic acid with 4-iodonitrobenzene . Similarly, the synthesis of "2-[4-(Bromomethyl)phenyl]thiophene" would likely involve a halogenated thiophene and a bromomethylphenyl compound in a coupling reaction.
Molecular Structure Analysis
Thiophene derivatives often have their molecular structures confirmed by techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. The crystal structure provides insight into the molecular geometry and electronic configuration, which are crucial for understanding the compound's reactivity and properties .
Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions, particularly electrophilic aromatic substitutions due to the electron-rich nature of the thiophene ring. The presence of a bromomethyl group in "2-[4-(Bromomethyl)phenyl]thiophene" suggests that it could be used as a building block for further functionalization through palladium-catalyzed cross-coupling reactions, as demonstrated by the synthesis of unsymmetrically 1,2-disubstituted benzenes using o-bromophenylzinc compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-releasing groups can affect the compound's electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These properties are important for the compound's reactivity and potential applications in electronic devices. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and compare them with experimental data .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Thiophene-containing compounds, including derivatives of 2-[4-(Bromomethyl)phenyl]thiophene, have been synthesized and characterized for their potential in various applications. The synthesis involves bromination and coupling reactions, yielding compounds with significant antibacterial and antifungal activities, as highlighted by Mabkhot et al. (2017) (Mabkhot et al., 2017).
Tuning Optical Properties
Li et al. (2002) demonstrated that the postfunctionalization of polythiophenes, including derivatives of 2-[4-(Bromomethyl)phenyl]thiophene, can tune optical properties, enhancing solid-state emission. This has implications for the development of materials with specific optical characteristics (Li et al., 2002).
Nonlinear Optical Limiting
Thiophene dyes, including those derived from 2-[4-(Bromomethyl)phenyl]thiophene, have been studied for their nonlinear optical limiting behavior, making them suitable for optoelectronic devices aimed at protecting human eyes and optical sensors (Anandan et al., 2018) (Anandan et al., 2018).
Photophysical and Electrochemical Properties
Coluccini et al. (2011) explored thiophene-based 2-arylpyridines for their photophysical and electrochemical properties, indicating their potential use in dye-sensitized solar cells and other optoelectronic applications (Coluccini et al., 2011).
Surface Functionalization of Nanocrystals
Querner et al. (2006) investigated the use of thiophene derivatives for the surface functionalization of semiconductor and metal nanoparticles. This research opens avenues for the use of thiophene compounds in advanced materials science (Querner et al., 2006).
Electrochromic Properties
The electrochromic behavior of polythiophenes, including derivatives of 2-[4-(Bromomethyl)phenyl]thiophene, has been studied for potential applications in devices that change color under electrical stimulation (Osken et al., 2011) (Osken et al., 2011).
Organic Field-Effect Transistors
Sathyapalan et al. (2008) synthesized thiophene derivatives for use as dielectric materials in organic thin film transistors, demonstrating the versatility of thiophene compounds in electronics (Sathyapalan et al., 2008).
Safety and Hazards
2-[4-(Bromomethyl)phenyl]thiophene is a slight fire hazard when exposed to heat or flame . Acids may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers . It may emit acrid smoke and corrosive fumes .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUUJVAVOVMLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383600 | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Bromomethyl)phenyl]thiophene | |
CAS RN |
81443-46-1 | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(bromomethyl)phenyl]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
